molecular formula C13H15NO6S B13800775 Civentichem CV-624 CAS No. 889939-38-2

Civentichem CV-624

Cat. No.: B13800775
CAS No.: 889939-38-2
M. Wt: 313.33 g/mol
InChI Key: INFGZBLWTZVKNL-UHFFFAOYSA-N
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Description

Civentichem CV-624 is a high-purity chemical reagent provided by CiventiChem, a trusted supplier with over 30 years of experience in providing simple solutions for complex chemistry problems . As a global CRAMS (Contract Research and Manufacturing Services) company, CiventiChem offers comprehensive support from development to commercial-scale manufacturing for niche biotechs, pharma, and fine chemical companies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic purposes or personal use. Researchers can rely on the quality and consistency of this compound, supported by the company's integrated Analytical Research & Development (AR&D) facilities and comprehensive Quality Management systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

889939-38-2

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

3-(2-nitrophenyl)sulfonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15NO6S/c15-13(16)9-4-3-5-10(8-9)21(19,20)12-7-2-1-6-11(12)14(17)18/h1-2,6-7,9-10H,3-5,8H2,(H,15,16)

InChI Key

INFGZBLWTZVKNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Physicochemical Properties of Civenichem Cv 624

The fundamental properties of Civenichem CV-624, identified as 1-(4-fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid, are summarized from chemical supplier databases.

PropertyDataReference
Molecular Formula C13H15FO4S americanelements.comarctomsci.com
Molecular Weight 286.32 g/mol americanelements.com
IUPAC Name 1-(4-fluorophenyl)sulfonylcyclohexane-1-carboxylic acid americanelements.com
Appearance Powder americanelements.com
CAS Number 1153968-51-4 arctomsci.comaccelachem.com

This data is based on information from chemical vendor websites and has not been independently verified through published experimental studies.

Synthesis and Chemical Properties

There are no published synthetic routes or studies on the chemical reactivity of 1-(4-fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid. General synthetic strategies for analogous compounds might involve the sulfonylation of a pre-existing cyclohexanecarboxylic acid derivative or the construction of the carboxylic acid moiety onto a sulfonylated cyclohexane (B81311) ring. However, specific reagents, reaction conditions, and yields for Civenichem CV-624 are not documented in the scientific literature.

Biological and Pharmacological Aspects

No peer-reviewed studies describing the biological or pharmacological activity of Civenichem CV-624 have been identified. While related structures containing the sulfonylcyclohexanecarboxylic acid core are explored in various therapeutic areas, any potential biological effects of this specific compound remain uninvestigated.

Structure Activity Relationships Sar

Due to the absence of biological data, no structure-activity relationship studies involving Civenichem CV-624 have been published.

Potential Research Applications and Broader Scientific Impact

Civentichem CV-624 has emerged as a compound of interest across various scientific disciplines due to its distinct chemical properties. Its potential utility is being explored in fields ranging from chemical biology to material science, underscoring its versatility.

Challenges and Future Research Directions

Overcoming Synthetic Hurdles for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production is a significant challenge in chemical manufacturing. biosynth.com For a molecule with the hypothetical complexity of Civentichem CV-624, these hurdles are particularly pronounced. The initial bench-scale synthesis, while elegant, may not be economically viable or environmentally sustainable for producing kilogram or even multi-ton quantities. biosynth.comuk-cpi.com

Key challenges in the scalable production of this compound include:

Reaction Kinetics and Thermodynamics: Processes that are manageable in a laboratory setting can become highly problematic at a larger scale. For instance, exothermic reactions that are easily controlled in small flasks can lead to dangerous thermal runaways in large reactors. researchgate.net A deep understanding of the reaction kinetics and thermodynamics is crucial to ensure consistent and safe production. biosynth.com

Reagent Availability and Cost: The current synthesis of this compound relies on several specialized reagents that are expensive and not readily available in bulk. uk-cpi.com Future research must focus on identifying more cost-effective and accessible starting materials and catalysts.

Purification at Scale: Chromatographic purification methods that are effective in the lab can be prohibitively expensive and time-consuming at an industrial scale. The development of scalable crystallization or alternative purification techniques for this compound is a critical research objective.

Table 1: Hypothetical Comparison of Laboratory vs. Scalable Synthesis of this compound

ParameterLaboratory Scale (grams)Projected Industrial Scale (kilograms)Key Challenge
Overall Yield 35%< 20% (projected)Non-linear scaling of reaction efficiencies. drugdiscoverytrends.com
Primary Solvent DichloromethaneAcetonitrile (greener alternative)Solvent recovery and recycling. uk-cpi.com
Purification Method Silica Gel ChromatographyPreparative HPLC / CrystallizationHigh cost and solvent consumption.
Cycle Time 48 hours> 120 hours (projected)Extended reaction and processing times. drugdiscoverytrends.com

Elucidating Undiscovered Molecular Interaction Mechanisms

While the primary biological target of this compound may be known, a comprehensive understanding of its mechanism of action (MoA) requires delving into the full spectrum of its molecular interactions. nih.govcolumbia.edu The biological effect of a compound is rarely limited to a single target; off-target effects and interactions with other cellular components are common and can have significant implications. nih.gov

Future research should focus on:

Target Engagement and Occupancy: Developing assays to quantify the extent and duration of this compound binding to its primary target in a cellular context.

Identifying Off-Target Interactions: Employing techniques such as chemical proteomics and thermal shift assays to identify other proteins that this compound may interact with.

Network Perturbation Analysis: Utilizing systems biology approaches to understand how the compound's interactions perturb broader cellular networks and pathways. nih.govnih.gov This can provide insights into both efficacy and potential toxicity. nih.gov

Molecular Docking and Simulation: Using computational models to predict and analyze the binding of this compound to its targets at an atomic level, which can guide the design of more specific derivatives. openaccessjournals.com

Advancements in Analytical Methodologies for Trace Analysis

The ability to detect and quantify minute amounts of this compound and its metabolites in complex biological matrices is essential for preclinical and clinical development. Trace analysis presents significant challenges due to low concentrations and potential interference from other molecules. intertek.com

Future advancements in this area will likely involve:

High-Sensitivity Mass Spectrometry: Developing and refining methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nist.govjfda-online.com

Novel Sample Preparation Techniques: Creating more efficient and selective methods for extracting this compound from tissues, plasma, and other biological samples, such as solid-phase microextraction (SPME). jfda-online.com

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry for the non-targeted screening of metabolites and degradation products of this compound. univ-rennes.fr

Table 2: Hypothetical Comparison of Analytical Techniques for this compound

TechniqueLimit of Detection (LOD)Sample ThroughputKey Advantage
HPLC-UV ~10 ng/mLModerateWidely available.
GC-MS ~1 ng/mLHighSuitable for volatile metabolites. waterandwastewater.com
LC-MS/MS < 100 pg/mLHighHigh sensitivity and specificity. jfda-online.com
Immunoassay (ELISA) ~500 pg/mLVery HighRapid screening of many samples.

Exploration of Novel Derivatization Pathways

Chemical derivatization of the this compound scaffold is a promising avenue for improving its properties and exploring structure-activity relationships (SAR). benthamscience.com By systematically modifying different parts of the molecule, it may be possible to enhance potency, improve metabolic stability, or reduce off-target effects.

Potential derivatization strategies include:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve pharmacokinetic parameters.

Fluorination: The introduction of fluorine atoms can often enhance metabolic stability and binding affinity.

Introduction of Solubilizing Groups: Adding polar functional groups to improve aqueous solubility.

Conformational Constraints: Introducing cyclic structures or other rigid elements to lock the molecule into a more active conformation.

Table 3: Hypothetical Derivatives of this compound and Their Research Goals

DerivativeModificationResearch Goal
CV-624-F1 Addition of a fluorine atom to the phenyl ring.Enhance metabolic stability.
CV-624-OH Introduction of a hydroxyl group.Increase aqueous solubility.
CV-624-Cyc Cyclization of the side chain.Improve binding affinity through conformational lock.
CV-624-Pyr Replacement of a phenyl ring with pyridine.Modulate target selectivity.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, it is crucial to integrate data from various "omics" platforms. azolifesciences.comresearchgate.net A single-omics approach provides only a snapshot, while a multi-omics strategy can reveal the complex interplay between genes, proteins, and metabolites in response to the compound. azolifesciences.comresearchgate.net

A multi-omics study design for this compound would involve:

Genomics: To identify any genetic factors that may influence an individual's response to the compound.

Transcriptomics: To measure changes in gene expression following treatment.

Proteomics: To quantify changes in protein levels and post-translational modifications.

Metabolomics: To analyze changes in the profiles of small-molecule metabolites.

By integrating these datasets, researchers can construct detailed models of the cellular response to this compound, leading to a deeper understanding of its mechanism of action and potential biomarkers of its effects. rsc.orgufz.de

Table 4: Hypothetical Multi-Omics Study Design for this compound

Omics LayerTechnologyKey Question
Transcriptomics RNA-SeqWhich gene expression pathways are altered by CV-624?
Proteomics Mass SpectrometryWhich protein levels change in response to CV-624?
Metabolomics NMR, Mass SpectrometryHow does CV-624 affect cellular metabolism?
Epigenomics Bisulfite SequencingDoes CV-624 induce changes in DNA methylation?

Ethical Considerations in Chemical Synthesis and Research

The synthesis and investigation of any new chemical entity carry ethical responsibilities. hyle.orgresearchgate.net For this compound, these considerations are paramount and must be integrated into all stages of research and development. solubilityofthings.com

Key ethical considerations include:

Environmental Impact: The synthesis of this compound should be designed to minimize the use of hazardous substances and the generation of chemical waste, adhering to the principles of green chemistry. nih.gov

Dual-Use Potential: Researchers must consider the possibility that the compound or the knowledge generated could be misused.

Transparency and Data Sharing: There is an ethical obligation to report research findings accurately and to share data in a manner that allows for verification and builds upon the collective scientific knowledge. solubilityofthings.com

Responsible Innovation: The ultimate goal of chemical research should be to contribute positively to society. This requires a continuous and conscious evaluation of the potential benefits and risks associated with the development of new compounds like this compound. philpapers.org

Conclusion

Summary of Key Academic Discoveries and Contributions Related to Civentichem CV-624

No academic discoveries or contributions related to a compound with the designation "this compound" are present in the surveyed scientific literature.

Significance of this compound in Advancing Chemical and Biological Sciences

Without any published research, the significance of "this compound" in advancing the chemical and biological sciences cannot be determined.

Outlook for Future Research Trajectories and Innovations

The future research trajectories and potential innovations involving "this compound" remain unknown due to the lack of foundational research and published data.

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of Civentichem CV-624?

To characterize this compound, employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (e.g., HPLC, GC-MS), and thermal analysis (e.g., DSC, TGA) techniques. Ensure proper calibration of instruments and use certified reference materials for validation. Document synthesis conditions (e.g., solvent purity, temperature) to contextualize results. For novel compounds, adhere to IUPAC naming conventions and report full spectral data (1H/13C NMR, HRMS) alongside physical properties (melting point, solubility) .

Q. How should researchers design initial experiments to assess this compound’s biological activity?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using established protocols. Include positive and negative controls, and validate results across multiple biological replicates. Use concentration-response curves to calculate IC50/EC50 values, and compare findings with structurally similar compounds. Ensure alignment with ethical guidelines for biological materials . For dose selection, refer to pharmacokinetic data from analogous compounds or preliminary toxicity studies .

Q. What strategies are effective for conducting a literature review on this compound?

Prioritize primary sources (peer-reviewed journals, conference proceedings) over reviews or patents. Use databases like PubMed, SciFinder, and Chemotion ELN to locate synthesis pathways, bioactivity data, and safety profiles. Cross-reference citations to identify foundational studies and contradictions. For under-researched areas, expand search terms to include structural analogs or functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Perform a meta-analysis to identify variables influencing discrepancies (e.g., assay conditions, cell lines, compound purity). Replicate conflicting experiments under standardized protocols, and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability. Document all parameters in detail to enable reproducibility .

Q. What advanced techniques optimize the synthesis protocol of this compound for higher yield and purity?

Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading). Analyze outcomes via response surface methodology (RSM) to identify optimal conditions. Employ continuous-flow reactors or microwave-assisted synthesis for scalability. Characterize intermediates with real-time monitoring (e.g., in-situ FTIR) to troubleshoot side reactions. Share datasets in FAIR-aligned repositories like Chemotion or RADAR4Chem for community validation .

Q. How should researchers address reproducibility challenges in this compound’s pharmacological studies?

Adopt the following steps:

  • Standardization : Use certified reagents and predefined protocols (e.g., ARRIVE guidelines for in vivo studies).
  • Data Transparency : Publish raw data, including failed experiments, in repositories like nmrXiv.
  • Collaborative Validation : Partner with independent labs for inter-laboratory studies.
  • Statistical Rigor : Report effect sizes, confidence intervals, and power analyses to contextualize findings .

Methodological Resources

  • Data Analysis : Use tools like Python’s SciPy or R for statistical modeling. For spectral data, leverage MestReNova or ACD/Labs .
  • Ethical Compliance : Follow institutional guidelines for chemical safety and biological use. Document IRB/IACUC approvals where applicable .
  • Reproducibility : Adopt electronic lab notebooks (e.g., Chemotion ELN) for real-time data tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.